(3R,5R)-3-fluoro-5-methoxypiperidinehydrochloride
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Overview
Description
(3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals and organic synthesis. The addition of a fluorine atom and a methoxy group to the piperidine ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the piperidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: Introduction of the methoxy group at the 5-position. This step can be performed using methanol in the presence of a base like sodium hydride.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
(3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group enhance its binding affinity to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,5R)-3-fluoro-5-hydroxypiperidine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.
(3R,5R)-3-chloro-5-methoxypiperidine hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
(3R,5R)-3-fluoro-5-methoxypiperidine hydrochloride is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. The fluorine atom enhances its metabolic stability and binding affinity, while the methoxy group influences its solubility and reactivity.
Properties
Molecular Formula |
C6H13ClFNO |
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Molecular Weight |
169.62 g/mol |
IUPAC Name |
(3R,5R)-3-fluoro-5-methoxypiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(7)3-8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
SSFNQYNGOHXUOA-KGZKBUQUSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@H](CNC1)F.Cl |
Canonical SMILES |
COC1CC(CNC1)F.Cl |
Origin of Product |
United States |
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